molecular formula C8H10O B121277 2,4-Dimethylphenol-d10 CAS No. 1219794-86-1

2,4-Dimethylphenol-d10

Cat. No. B121277
Key on ui cas rn: 1219794-86-1
M. Wt: 132.23 g/mol
InChI Key: KUFFULVDNCHOFZ-WOMAJQTNSA-N
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Patent
US07915288B2

Procedure details

BBr3 (2 ml of 1M solution in DCM, 2.0 mmol) is added to a solution of benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine (95 mg, 0.21 mmol) in DCM (8 ml) at −78° C. The mixture is allowed to warm to room temperature slowly, and after 2h, the mixture is cooled to 0° C. MeOH (1 ml) and 1N—HCl (20 uL) are added carefully. After heating for 10 min at 80° C., the mixture is cooled and then basified with 1N—NaOH to pH 10. The resulting mixture is extracted with DCM and the combined extracts are washed with saturated brine. Drying over Na2SO4, and removal of the solvent in vacuo gave a yellow residue that is purified by PTLC affording 19 mg of 3-{4-[1-benzyl-ethyl-amino)-butyl]-isoquinolin-1-yl}-2,4-dimethyl-phenol as a white solid.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 μL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C(N(CC)C(C1C2C(=CC=CC=2)C([C:27]2[C:32]([CH3:33])=[CH:31][CH:30]=[C:29]([O:34]C)[C:28]=2[CH3:36])=NC=1)CCC)C1C=CC=CC=1.Cl.[OH-].[Na+]>C(Cl)Cl.CO>[CH3:36][C:28]1[CH:27]=[C:32]([CH3:33])[CH:31]=[CH:30][C:29]=1[OH:34] |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine
Quantity
95 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(CCC)C1=CN=C(C2=CC=CC=C12)C1=C(C(=CC=C1C)OC)C)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 μL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 10 min at 80° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with DCM
WASH
Type
WASH
Details
the combined extracts are washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4, and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a yellow residue that
CUSTOM
Type
CUSTOM
Details
is purified by PTLC

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07915288B2

Procedure details

BBr3 (2 ml of 1M solution in DCM, 2.0 mmol) is added to a solution of benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine (95 mg, 0.21 mmol) in DCM (8 ml) at −78° C. The mixture is allowed to warm to room temperature slowly, and after 2h, the mixture is cooled to 0° C. MeOH (1 ml) and 1N—HCl (20 uL) are added carefully. After heating for 10 min at 80° C., the mixture is cooled and then basified with 1N—NaOH to pH 10. The resulting mixture is extracted with DCM and the combined extracts are washed with saturated brine. Drying over Na2SO4, and removal of the solvent in vacuo gave a yellow residue that is purified by PTLC affording 19 mg of 3-{4-[1-benzyl-ethyl-amino)-butyl]-isoquinolin-1-yl}-2,4-dimethyl-phenol as a white solid.
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 μL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C(N(CC)C(C1C2C(=CC=CC=2)C([C:27]2[C:32]([CH3:33])=[CH:31][CH:30]=[C:29]([O:34]C)[C:28]=2[CH3:36])=NC=1)CCC)C1C=CC=CC=1.Cl.[OH-].[Na+]>C(Cl)Cl.CO>[CH3:36][C:28]1[CH:27]=[C:32]([CH3:33])[CH:31]=[CH:30][C:29]=1[OH:34] |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
benzyl-ethyl-{1-[1-(3-methoxy-2,6-dimethyl-phenyl)-isoquinolin-4-yl]-butyl}-amine
Quantity
95 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C(CCC)C1=CN=C(C2=CC=CC=C12)C1=C(C(=CC=C1C)OC)C)CC
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
20 μL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 10 min at 80° C.
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with DCM
WASH
Type
WASH
Details
the combined extracts are washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4, and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a yellow residue that
CUSTOM
Type
CUSTOM
Details
is purified by PTLC

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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